molecular formula C8H4F6O B2567937 1-(Trifluoromethoxy)-2-(trifluoromethyl)benzene CAS No. 80258-34-0

1-(Trifluoromethoxy)-2-(trifluoromethyl)benzene

Cat. No.: B2567937
CAS No.: 80258-34-0
M. Wt: 230.109
InChI Key: ARGPEMOBEZXYNR-UHFFFAOYSA-N
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Description

1-(Trifluoromethoxy)-2-(trifluoromethyl)benzene is an aromatic compound characterized by the presence of both trifluoromethoxy and trifluoromethyl groups attached to a benzene ring

Preparation Methods

One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved through the use of specific reagents and catalysts under controlled conditions to ensure the selective introduction of the trifluoromethyl group.

Industrial production methods may involve the use of advanced catalytic systems and optimized reaction conditions to achieve high yields and purity. The exact details of these methods can vary depending on the specific requirements and scale of production.

Chemical Reactions Analysis

1-(Trifluoromethoxy)-2-(trifluoromethyl)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in electrophilic and nucleophilic substitution reactions, where the trifluoromethoxy or trifluoromethyl groups can be replaced by other functional groups.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

    Coupling Reactions: It can also undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Trifluoromethoxy)-2-(trifluoromethyl)benzene has several scientific research applications:

    Pharmaceuticals: The compound is used in the development of new drugs due to its unique chemical properties, which can enhance the pharmacokinetic and pharmacodynamic profiles of therapeutic agents.

    Agrochemicals: It is used in the synthesis of agrochemicals, such as herbicides and insecticides, to improve their efficacy and environmental stability.

    Materials Science: The compound is utilized in the development of advanced materials, including polymers and coatings, due to its chemical stability and resistance to degradation.

Comparison with Similar Compounds

1-(Trifluoromethoxy)-2-(trifluoromethyl)benzene can be compared with other similar compounds, such as:

    1-(Trifluoromethyl)benzene: Lacks the trifluoromethoxy group, which can result in different chemical properties and reactivity.

    1-(Trifluoromethoxy)benzene: Lacks the trifluoromethyl group, leading to variations in its chemical behavior and applications.

    Trifluoromethyl ketones:

The presence of both trifluoromethoxy and trifluoromethyl groups in this compound makes it unique and valuable for specific applications where these functional groups are beneficial.

Properties

IUPAC Name

1-(trifluoromethoxy)-2-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F6O/c9-7(10,11)5-3-1-2-4-6(5)15-8(12,13)14/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARGPEMOBEZXYNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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